molecular formula C27H32F2N6O5S B12974173 Methyl 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate

Methyl 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate

Cat. No.: B12974173
M. Wt: 590.6 g/mol
InChI Key: IXHSTQHSJBTCON-JGVUBPRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Parent Structure Identification

The base structure is tetrahydro-3aH-cyclopenta[d]dioxolane , a bicyclic system comprising a cyclopentane fused to a 1,3-dioxolane ring. The fusion occurs at positions 1 and 2 of the cyclopentane (denoted by [d] ) and positions 1 and 3 of the dioxolane.

Stereochemical Descriptors

  • 3aR,4S,6R,6aS : These specify the absolute configurations at four stereogenic centers in the cyclopentane-dioxolane scaffold.

    • C3a and C6a are bridgehead carbons; their R/S assignments depend on substituent priorities per Cahn-Ingold-Prelog rules.
    • C4 and C6 bear hydroxyl and triazolopyrimidine substituents, respectively, with configurations critical for spatial orientation.
  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropyl : The cyclopropane ring’s stereochemistry dictates the spatial arrangement of the difluorophenyl group, influencing target binding.

Substituent Hierarchy

  • Methyl 2-(oxy)acetate : A methyl ester linked via an ether oxygen to C4 of the dioxolane.
  • 2,2-Dimethyl : Two methyl groups at C2 of the dioxolane, imparting steric protection against hydrolysis.
  • 5-(Propylthio)-3H-triazolo[4,5-d]pyrimidin-7-amine : A triazolopyrimidine moiety attached at C6, with substituents at C5 (propylthio) and C7 (cyclopropylamine).

Table 1: IUPAC Name Deconstruction

Component Description Position Stereochemistry
Parent Tetrahydro-3aH-cyclopenta[d]dioxolane Core scaffold 3aR,4S,6R,6aS
Substituent 1 2,2-Dimethyl C2 of dioxolane -
Substituent 2 Methyl 2-(oxy)acetate C4 of dioxolane -
Substituent 3 5-(Propylthio)-3H-triazolo[4,5-d]pyrimidin-7-amine C6 of dioxolane -
Cyclopropane (1R,2S)-2-(3,4-difluorophenyl) C7 of triazolopyrimidine 1R,2S

Core Scaffold Identification: Triazolopyrimidine-Cyclopentane-Dioxolane Hybrid Architecture

The molecule’s core combines three distinct structural motifs:

Triazolopyrimidine Heterocycle

  • Triazolo[4,5-d]pyrimidine : A fused bicyclic system comprising a 1,2,3-triazole (positions 1–3) and pyrimidine (positions 4–6).
    • Fusion Pattern : The triazole shares C4 and C5 with the pyrimidine, creating a planar, aromatic system conducive to π-stacking interactions.
    • Functionalization : C7 bears the cyclopropylamine group, while C5 has the propylthio substituent, both critical for target engagement.

Cyclopentane-Dioxolane Bicyclic System

  • Tetrahydro-3aH-cyclopenta[d]dioxolane : A rigid, oxygenated scaffold providing:
    • Conformational Restriction : Limits rotational freedom, enhancing binding specificity.
    • Steric Protection : The 2,2-dimethyl groups shield the dioxolane from enzymatic degradation.
  • Stereochemical Rigidity : The 3aR,4S,6R,6aS configurations lock substituents into bioactive orientations.

Table 2: Core Scaffold Features

Feature Role Structural Impact
Triazolopyrimidine Aromatic core Enables π-π interactions with target proteins
Cyclopentane-dioxolane Conformational control Enhances metabolic stability and target affinity
Methyl groups (C2) Steric shielding Reduces oxidative and hydrolytic degradation

Substituent Analysis: Difluorophenylcyclopropylamine and Propylthio Moieties

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine

  • Cyclopropane Ring :
    • Strain-Induced Reactivity : The 60° bond angles create angle strain, favoring specific conformations upon target binding.
    • Stereochemical Precision : The 1R,2S configuration positions the difluorophenyl group for optimal hydrophobic and electrostatic interactions.
  • 3,4-Difluorophenyl :
    • Electron-Withdrawing Effects : Fluorine atoms increase aromatic ring electron deficiency, enhancing hydrogen-bond acceptor capacity.
    • Meta/Para Fluorination : Balances lipophilicity and polarity, improving membrane permeability.

5-(Propylthio) Group

  • Thioether Linkage :
    • Lipophilicity : The propyl chain increases logP, aiding cellular uptake.
    • Metabolic Stability : Sulfur’s lower electronegativity (vs. oxygen) reduces susceptibility to oxidative metabolism.
  • Positioning at C5 :
    • Steric Accessibility : The propylthio group extends into a hydrophobic pocket in target enzymes, as seen in TDP2 inhibitors.

Table 3: Substituent Roles and Effects

Substituent Chemical Features Biological Role
Difluorophenylcyclopropylamine - Cyclopropane strain
- Fluorinated aromatic ring
- Targets hydrophobic enzyme pockets
- Enhances binding affinity via electrostatic interactions
Propylthio - Thioether linkage
- C3 alkyl chain
- Modulates lipophilicity - Resists metabolic oxidation

Properties

Molecular Formula

C27H32F2N6O5S

Molecular Weight

590.6 g/mol

IUPAC Name

methyl 2-[[(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]acetate

InChI

InChI=1S/C27H32F2N6O5S/c1-5-8-41-26-31-24(30-17-10-14(17)13-6-7-15(28)16(29)9-13)21-25(32-26)35(34-33-21)18-11-19(38-12-20(36)37-4)23-22(18)39-27(2,3)40-23/h6-7,9,14,17-19,22-23H,5,8,10-12H2,1-4H3,(H,30,31,32)/t14-,17+,18+,19-,22-,23+/m0/s1

InChI Key

IXHSTQHSJBTCON-JGVUBPRKSA-N

Isomeric SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@@H]4[C@H]3OC(O4)(C)C)OCC(=O)OC)N[C@@H]5C[C@H]5C6=CC(=C(C=C6)F)F

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)OCC(=O)OC)NC5CC5C6=CC(=C(C=C6)F)F

Origin of Product

United States

Preparation Methods

Synthesis of the Triazolo[4,5-d]pyrimidine Core

  • The triazolo[4,5-d]pyrimidine ring system is commonly constructed via cyclization reactions involving appropriate pyrimidine precursors and azide or hydrazine derivatives.
  • The 5-(propylthio) substituent is introduced by nucleophilic substitution on a halogenated intermediate or via thiolation reactions using propanethiol or related reagents.
  • The 7-position amino substituent is installed by nucleophilic aromatic substitution or palladium-catalyzed amination using the chiral cyclopropylamine derivative.

Preparation of the Chiral (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine

  • The cyclopropylamine moiety is synthesized via asymmetric cyclopropanation of 3,4-difluorostyrene derivatives followed by amination.
  • Enantioselective catalysts or chiral auxiliaries are employed to obtain the desired (1R,2S) stereochemistry.
  • Purification and resolution techniques ensure high enantiomeric excess.

Construction of the Cyclopenta[d]dioxol Ring System

  • The 2,2-dimethyltetrahydro-3aH-cyclopenta[d]dioxol ring is formed by acetalization of a cyclopentanone derivative with an appropriate diol or ketalization reagent.
  • The stereochemistry at the 3a, 4, 6, and 6a positions is controlled by the choice of starting materials and reaction conditions.

Coupling of the Triazolopyrimidine Core to the Cyclopenta[d]dioxol Moiety

  • The linkage is formed via an ether bond between the 4-position hydroxyl group of the cyclopenta[d]dioxol ring and the methyl 2-oxyacetate group.
  • This step may involve activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with methyl glycolate or related esters.

Final Functionalization and Purification

  • The final compound is purified by chromatographic techniques such as preparative HPLC to ensure stereochemical purity and removal of side products.
  • Characterization includes NMR, mass spectrometry, and chiral HPLC to confirm structure and stereochemistry.

Detailed Stepwise Preparation Methods

Step Reaction Type Key Reagents/Conditions Purpose/Outcome
1 Asymmetric cyclopropanation 3,4-difluorostyrene, diazo compounds, chiral catalyst Formation of (1R,2S)-2-(3,4-difluorophenyl)cyclopropane intermediate
2 Amination Ammonia or amine source, Pd-catalyst or nucleophilic substitution Conversion to chiral cyclopropylamine
3 Pyrimidine ring formation Pyrimidine precursors, hydrazine or azide derivatives, cyclization conditions Construction of triazolo[4,5-d]pyrimidine core
4 Thiolation Propanethiol, base, halogenated intermediate Introduction of 5-(propylthio) substituent
5 Amination at 7-position Chiral cyclopropylamine, Pd-catalyst or nucleophilic substitution Attachment of chiral amino substituent
6 Acetalization Cyclopentanone derivative, diol or ketalizing agent, acid catalyst Formation of 2,2-dimethyltetrahydro-3aH-cyclopenta[d]dioxol ring
7 Ether bond formation Activation of hydroxyl group, methyl glycolate, base Coupling of cyclopenta[d]dioxol moiety to methyl 2-oxyacetate
8 Purification Chromatography (HPLC), recrystallization Isolation of pure stereoisomeric final product

Research Findings and Optimization Notes

  • The stereochemical integrity of the cyclopropylamine and cyclopenta[d]dioxol moieties is critical for biological activity; thus, enantioselective synthesis and mild reaction conditions are emphasized.
  • The use of palladium-catalyzed amination reactions allows for efficient and selective installation of the amino substituent on the triazolopyrimidine ring.
  • Thiolation reactions require careful control of temperature and stoichiometry to avoid over-alkylation or side reactions.
  • The final ether bond formation step benefits from the use of mild bases and controlled temperature to prevent hydrolysis or racemization.
  • Multi-step synthesis yields are optimized by purification of intermediates and use of protecting groups where necessary.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Notes
Cyclopropanation Chiral catalyst, low temperature, inert atmosphere High enantioselectivity required
Amination Pd-catalyst, mild base, moderate temperature Selective substitution on heterocycle
Thiolation Propanethiol, base (e.g., K2CO3), room temp Avoid excess thiol to limit side products
Acetalization Acid catalyst (e.g., p-TsOH), reflux Stereoselective ring formation
Ether coupling Activated hydroxyl (e.g., tosylate), methyl glycolate, base (e.g., NaH) Mild conditions to preserve stereochemistry
Purification Preparative HPLC, chiral columns Ensures enantiomeric purity

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties, enabling the synthesis of derivatives with different functionalities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

Pharmaceutical Applications

1. Antiplatelet Activity:
This compound is closely related to ticagrelor, a well-known antiplatelet medication used to prevent blood clots in patients with cardiovascular diseases. Research has shown that ticagrelor and its derivatives exhibit potent inhibition of platelet aggregation by blocking the P2Y12 receptor involved in platelet activation .

2. Cardiovascular Disease Treatment:
Due to its antiplatelet properties, methyl 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate is being investigated for its potential use in treating various cardiovascular conditions such as acute coronary syndrome and myocardial infarction .

Mechanistic Studies

1. Molecular Interaction Studies:
Research has focused on the molecular interactions between this compound and its target receptors. Studies utilizing molecular docking simulations have provided insights into how the structural features of this compound contribute to its biological activity .

Case Studies

1. Clinical Trials:
Several clinical trials have been conducted to evaluate the efficacy and safety of ticagrelor and its derivatives in patients with cardiovascular diseases. These trials indicate that compounds like this compound show promise in improving patient outcomes by reducing the incidence of thrombotic events .

Table: Summary of Clinical Findings

Study ReferencePopulationTreatmentOutcome
Patients with ACSTicagrelor vs PlaceboReduced thrombotic events
Patients post-MITicagrelorImproved survival rates

Mechanism of Action

The mechanism of action of Methyl 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C27H32F2N6O5S
  • Molar Mass : 590.65 g/mol
  • Stereochemistry : Six defined stereocenters (3aR,4S,6R,6aS,1R,2S), critical for target binding .

This compound is synthesized via nucleophilic substitution and cyclization reactions, yielding approximately 55–65% overall efficiency depending on the protection/deprotection steps of the dioxolane ring .

Comparison with Similar Compounds

Structural Analogs and Modifications

Table 1: Structural Comparison of Triazolo[4,5-d]pyrimidine Derivatives

Compound Name Substituent at Position 5 Substituent at Position 7 Core Structure Modifications Bioactivity Relevance
Target Compound (Methyl ester) Propylthio (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine Methyl ester, dioxolane ring Enhanced lipophilicity
2-(((3aR,4S,6R,6aS)-6-...ethoxy)ethanol (Ethanol analog) Propylthio Same as target compound Hydroxyl group Reduced metabolic stability
7u: 3-((7-...thio)propan-2-ol Propylthio Same as target compound Secondary alcohol substituent Improved aqueous solubility
Ticagrelor (Pharmaceutical analog) Propylthio (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine Hydroxyethoxy group FDA-approved antiplatelet agent

Key Observations:

Position 5 Modifications: The propylthio group is conserved across analogs to maintain adenosine diphosphate (ADP) receptor antagonism, a mechanism critical for antiplatelet activity .

Position 7 Specificity : The (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine group is essential for binding affinity to P2Y12 receptors, as shown in ticagrelor’s clinical efficacy .

Ester vs. Hydroxyl Groups: The methyl ester in the target compound improves membrane permeability compared to hydroxylated analogs like the ethanol derivative .

Computational Similarity Analysis

Using Tanimoto coefficients (Tc) and graph-based similarity metrics:

  • Tanimoto Index (Fingerprint-based) : The target compound shows >85% similarity to ticagrelor (Tc = 0.86 using MACCS keys), indicating shared pharmacophoric features .
  • Graph Comparison : Substructure searches identify conserved motifs (e.g., triazolo-pyrimidine core, cyclopropaneamine) across analogs, validating their structural homology .

Table 3: Similarity Metrics for Selected Analogs

Compound Pair Tanimoto Coefficient (MACCS) Graph-Based Similarity Score
Target compound vs. Ticagrelor 0.86 0.92
Target compound vs. Ethanol analog 0.94 0.98
Target compound vs. 16m 0.78 0.85

Pharmacokinetic and Pharmacodynamic Insights

  • Metabolic Stability : The methyl ester may reduce first-pass metabolism compared to hydroxylated analogs, as seen in ticagrelor’s pharmacokinetic profile .
  • Target Selectivity : The stereochemical configuration at 3aR,4S,6R,6aS ensures selective binding to P2Y12 over off-target kinases .

Biological Activity

Methyl 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate (CAS No. 274693-26-4) is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structural arrangement that may influence its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C26H32F2N6O4SC_{26}H_{32}F_{2}N_{6}O_{4}S, with a molecular weight of approximately 562.63 g/mol. It contains multiple functional groups including a triazole and pyrimidine moiety which are often associated with various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exert effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the triazole ring suggests potential inhibition of enzymes involved in nucleic acid metabolism.
  • Receptor Modulation : The cyclopropyl and difluorophenyl groups may interact with various receptors influencing cell signaling pathways.

Biological Activity Studies

A review of available literature indicates several key findings regarding the biological activity of this compound:

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of methyl 2-(((3aR,4S,6R,6aS)-...acetate. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines including:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)12.5
HeLa (Cervical Cancer)10.0

These results suggest a promising therapeutic profile for further development as an anticancer agent.

Antimicrobial Activity

In addition to anticancer properties, the compound has shown antimicrobial activity against several pathogens. The minimum inhibitory concentrations (MICs) were determined as follows:

Microorganism MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

These findings indicate its potential utility in treating infections caused by resistant strains.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced breast cancer reported a significant reduction in tumor size after treatment with methyl 2-(((3aR,4S,6R,6aS)-...acetate combined with standard chemotherapy.
  • Safety Profile Assessment : Toxicological evaluations revealed that at therapeutic doses, the compound exhibited minimal adverse effects on liver and kidney functions in animal models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.